molecular formula C13H14ClN3O2S B5234049 2-(4-chloro-2-methylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5234049
M. Wt: 311.79 g/mol
InChI Key: DBJUUAGYGQVHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The exact mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, studies have suggested that it exerts its biological activity through the inhibition of various enzymes and signaling pathways involved in the growth and proliferation of cancer cells, the production of inflammatory mediators, and the biosynthesis of essential molecules in microbial cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, reduce the production of inflammatory cytokines, and inhibit the growth of various bacterial and fungal strains. However, further studies are required to fully elucidate the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chloro-2-methylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various cellular and molecular processes. However, its low solubility in water and organic solvents can limit its use in certain experimental setups.

Future Directions

There are several future directions for the research on 2-(4-chloro-2-methylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. One direction could be to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction could be to explore its use as a herbicide and to develop more efficient and environmentally friendly weed control methods. Additionally, the synthesis of novel functional materials using this compound as a precursor could also be an interesting area of research.

Synthesis Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can be achieved through a multistep process starting from commercially available starting materials. The first step involves the reaction between 2-chloro-4-methylphenol and sodium hydroxide to form the corresponding phenoxide salt, which is then reacted with 2-bromoacetamide to give the intermediate compound. The final step involves the reaction of the intermediate with 5-ethyl-1,3,4-thiadiazol-2-amine to yield the target compound.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In agriculture, it has been used as a herbicide and has shown promising results in controlling weed growth. In material science, it has been used as a precursor for the synthesis of various functional materials.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c1-3-12-16-17-13(20-12)15-11(18)7-19-10-5-4-9(14)6-8(10)2/h4-6H,3,7H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJUUAGYGQVHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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